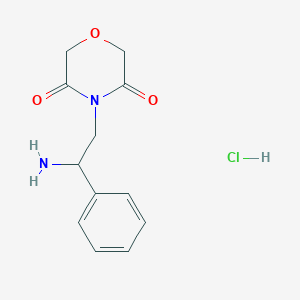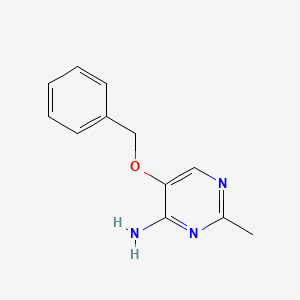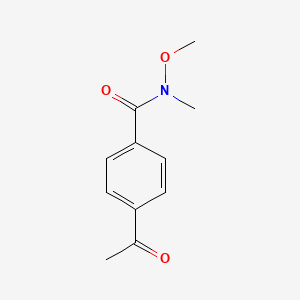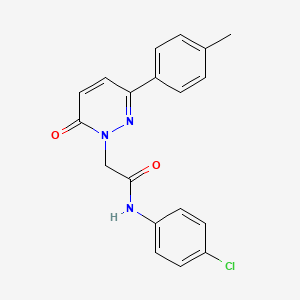
(2-sec-Butyloxynaphthalen-1-yl)magnesium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-sec-butyloxynaphthalen-1-yl)magnesium bromide, 0.50 M in tetrahydrofuran (THF), is an organomagnesium compound commonly used as a Grignard reagent in organic synthesis. Grignard reagents are pivotal in forming carbon-carbon bonds, making them essential tools in the synthesis of various organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (2-sec-butyloxynaphthalen-1-yl)magnesium bromide typically involves the reaction of 2-sec-butyloxynaphthalene with magnesium bromide in the presence of THF as a solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. The process involves:
Reactant Preparation: Ensuring high purity of 2-sec-butyloxynaphthalene and magnesium bromide.
Reaction Setup: Using large reactors with precise control over temperature and inert atmosphere.
Purification: Employing techniques such as distillation or crystallization to obtain the desired concentration of 0.50 M in THF.
Chemical Reactions Analysis
Types of Reactions
(2-sec-butyloxynaphthalen-1-yl)magnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: Can replace halides in alkyl halides to form new carbon-carbon bonds.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Solvents: THF is the preferred solvent due to its ability to stabilize the Grignard reagent.
Temperature: Reactions are typically carried out at low temperatures to control the reactivity.
Major Products
Alcohols: Formed from the reaction with aldehydes and ketones.
New Carbon-Carbon Bonds: Resulting from substitution reactions with alkyl halides.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used in the formation of complex organic molecules, including pharmaceuticals and natural products.
Polymer Chemistry: Involved in the synthesis of polymers with specific properties.
Biology and Medicine
Drug Development: Utilized in the synthesis of intermediates for drug molecules.
Bioconjugation: Employed in the modification of biomolecules for research purposes.
Industry
Material Science: Used in the development of new materials with unique properties.
Agricultural Chemicals: Involved in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which (2-sec-butyloxynaphthalen-1-yl)magnesium bromide exerts its effects involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This reaction forms a new carbon-carbon bond, which is a fundamental step in many organic synthesis processes.
Comparison with Similar Compounds
Similar Compounds
Phenylmagnesium Bromide: Another Grignard reagent used for similar purposes.
Methylmagnesium Bromide: A simpler Grignard reagent with a similar mechanism of action.
Uniqueness
(2-sec-butyloxynaphthalen-1-yl)magnesium bromide is unique due to its specific structure, which imparts distinct reactivity and selectivity in organic synthesis. Its ability to form complex molecules makes it a valuable tool in both research and industrial applications.
This compound’s versatility and effectiveness in forming carbon-carbon bonds highlight its importance in the field of organic chemistry.
Properties
Molecular Formula |
C14H15BrMgO |
|---|---|
Molecular Weight |
303.48 g/mol |
IUPAC Name |
magnesium;2-butan-2-yloxy-1H-naphthalen-1-ide;bromide |
InChI |
InChI=1S/C14H15O.BrH.Mg/c1-3-11(2)15-14-9-8-12-6-4-5-7-13(12)10-14;;/h4-9,11H,3H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
FMWNSFAXMZYBMV-UHFFFAOYSA-M |
Canonical SMILES |
CCC(C)OC1=[C-]C2=CC=CC=C2C=C1.[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Chloro-3-methylphenoxy)methyl]imidazo[1,2-a]pyrimidine](/img/structure/B14878840.png)

![N-methoxy-N-methylbenzo[b]thiophene-2-carboxamide](/img/structure/B14878858.png)

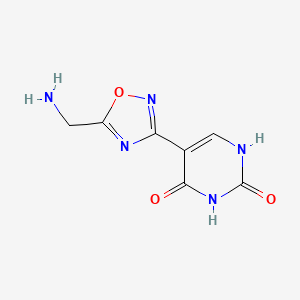
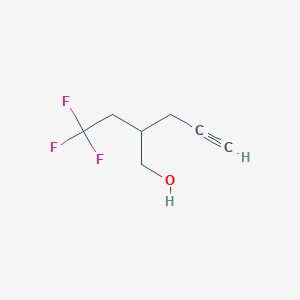
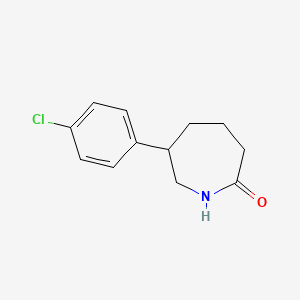
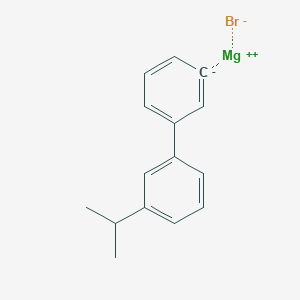
![2-[(Cyclohexyloxy)methyl]phenylZinc bromide](/img/structure/B14878903.png)
